

## Off-Target Effects Analysis of 6-Propylpyridazin-3-amine: A Comparative Guide

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| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | 6-Propylpyridazin-3-amine |           |
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For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, understanding a compound's selectivity is as crucial as determining its primary efficacy. Off-target effects can lead to unforeseen toxicities or, in some cases, reveal opportunities for therapeutic polypharmacology. This guide provides a comparative analysis of the hypothetical kinase inhibitor, **6-Propylpyridazin-3-amine**, against two well-characterized kinase inhibitors, Palbociclib and Staurosporine, to illustrate a comprehensive approach to off-target profiling.

**6-Propylpyridazin-3-amine** is a novel synthetic small molecule featuring a pyridazine core, a scaffold known for its diverse biological activities, including kinase inhibition. Palbociclib is a highly selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) approved for the treatment of HR-positive breast cancer. Staurosporine, a natural product, is a potent but non-selective, broad-spectrum kinase inhibitor widely used as a research tool. This comparison aims to contextualize the selectivity profile of **6-Propylpyridazin-3-amine** and provide a framework for its further investigation.

## **Quantitative Kinase Inhibition Profile**

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of **6-Propylpyridazin-3-amine** and the comparator compounds against a panel of selected kinases. The panel includes the hypothesized primary target for **6-Propylpyridazin-3-amine**, CDK2/Cyclin A, along with other relevant CDKs and common off-targets from different kinase families.



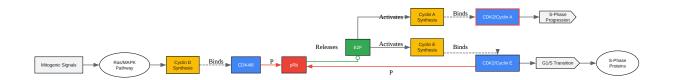
| Target Kinase   | 6-Propylpyridazin-<br>3-amine IC50 (nM) | Palbociclib IC50<br>(nM) | Staurosporine IC50 (nM) |
|-----------------|---|--------------------------|-------------------------|
| CDK2/Cyclin A   | 15                                      | 8,500                    | 7                       |
| CDK1/Cyclin B   | 120                                     | >10,000                  | 6                       |
| CDK4/Cyclin D1  | 850                                     | 11                       | 25                      |
| CDK6/Cyclin D3  | 950                                     | 16                       | 30                      |
| Aurora Kinase A | 2,500                                   | >10,000                  | 15                      |
| VEGFR2          | 450                                     | >10,000                  | 20                      |
| ABL1            | >10,000                                 | >10,000                  | 12                      |
| SRC             | 1,200                                   | >10,000                  | 9                       |
| p38α (MAPK14)   | 5,000                                   | >10,000                  | 50                      |

Data is presented as a hypothetical representation for illustrative purposes.

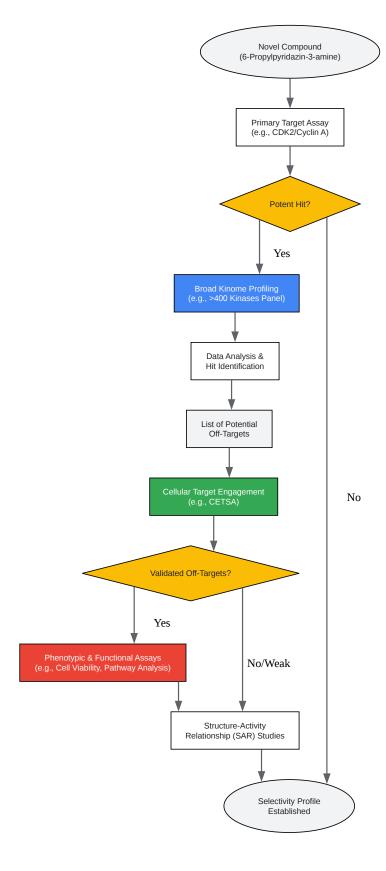
# Signaling Pathway Context: CDK2 in Cell Cycle Progression

The diagram below illustrates the central role of the CDK2/Cyclin A complex in the regulation of the G1/S phase transition of the cell cycle. Inhibition of this complex is a key strategy in anticancer drug development.









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